molecular formula C11H11NO4 B2699065 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane] CAS No. 148899-14-3

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]

Cat. No.: B2699065
CAS No.: 148899-14-3
M. Wt: 221.212
InChI Key: ZCRQRXNOUOCURO-UHFFFAOYSA-N
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Description

5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] is an organic compound characterized by a spirocyclic structure, which includes a benzodioxole ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] typically involves the nitration of spiro[1,3-benzodioxole-2,1’-cyclopentane]. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.

Industrial Production Methods

While specific industrial production methods for 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 5-Aminospiro[1,3-benzodioxole-2,1’-cyclopentane].

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] depends on its specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrospiro[1,3-benzodioxole-2,1’-cyclohexane]: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    5-Nitrospiro[1,3-benzodioxole-2,1’-cycloheptane]: Similar structure but with a cycloheptane ring.

Uniqueness

5-Nitrospiro[1,3-benzodioxole-2,1’-cyclopentane] is unique due to its specific ring size and the position of the nitro group, which can influence its chemical reactivity and potential applications. The spirocyclic structure also imparts distinct steric and electronic properties compared to its analogs with different ring sizes.

Properties

IUPAC Name

5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-12(14)8-3-4-9-10(7-8)16-11(15-9)5-1-2-6-11/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRQRXNOUOCURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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